molecular formula C5H4N4 B1375379 6-Aminopyrimidine-4-carbonitrile CAS No. 1353100-84-1

6-Aminopyrimidine-4-carbonitrile

Cat. No. B1375379
CAS RN: 1353100-84-1
M. Wt: 120.11 g/mol
InChI Key: XEZTUEAUBMEYBJ-UHFFFAOYSA-N
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Description

6-Aminopyrimidine-4-carbonitrile, also known as 4-Amino-5-pyrimidinecarbonitrile (APC), is a pyrimidine derivative . It may be used as a reactant to prepare 1 H -pyrimido [4,5- d ]pyrimidine-2,4-dione .


Synthesis Analysis

Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile (APC) have been synthesized and characterized using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .


Molecular Structure Analysis

The molecular structure of 4-amino-5-pyrimidinecarbonitrile (APC) has been analyzed using elemental analysis, magnetic susceptibility, mass spectrometry, infrared (4000-200 cm(-1)), UV-Visible (200-1100 nm), (1)H NMR and ESR spectroscopy as well as TGA analysis .


Chemical Reactions Analysis

6-Aminopyrimidine-4-carbonitrile is a compound with the molecular formula C5H4N4. It has a molecular weight of 120.11 g/mol . It has been used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

6-Aminopyrimidine-4-carbonitrile has a molecular weight of 120.11 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Fused Pyrimidines

6-Aminopyrimidine-4-carbonitrile: is utilized as a precursor in the synthesis of various fused pyrimidines . These compounds are significant due to their presence in numerous biologically active molecules and pharmaceuticals. The ability to create complex structures like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines from this compound is crucial for advancing medicinal chemistry.

Pharmacological Applications

In pharmacology, 6-Aminopyrimidine-4-carbonitrile serves as a building block for creating compounds with a wide range of activities, including anti-inflammatory , anticancer , and kinase inhibition properties . Its versatility in drug design allows for the exploration of novel therapeutic agents.

Organic Synthesis

This compound is a key intermediate in organic synthesis, particularly in the construction of pyrimidine derivatives that are π-deficient heterocycles . These derivatives are important for developing new drugs due to their electron-withdrawing effects, which are essential for certain chemical reactions.

Anticancer Agent Development

6-Aminopyrimidine-4-carbonitrile: derivatives have been designed as ATP mimicking tyrosine kinase inhibitors targeting EGFR, showing promise as anticancer agents . Their synthesis and evaluation against various cancer cell lines are part of ongoing research to develop more effective treatments.

Biochemical Research

In biochemical research, 6-Aminopyrimidine-4-carbonitrile is involved in studies related to the chemical and biological diversity of heterocyclic systems . It contributes to understanding the reactivity and biological characteristics of pyrimidopyrimidine scaffolds.

Industrial Applications

While specific industrial uses of 6-Aminopyrimidine-4-carbonitrile are not extensively documented, its role as a chemical intermediate suggests its potential in the synthesis of various compounds for industrial purposes . Its properties could be leveraged in the development of materials with unique biological activities.

Safety and Hazards

The safety information for 6-Aminopyrimidine-4-carbonitrile includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

6-aminopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZTUEAUBMEYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353100-84-1
Record name 6-aminopyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (3.0 g, 23 mmol), zinc (II) cyanide (5.4 g, 46 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.3 g, 1.2 mmol) in dry DMF (50 mL) was heated to 120° C. under nitrogen atmosphere for 15 hours. EtOAc (100 mL) was added and the insoluble precipitate was removed by filtration. The filtrate was diluted with water (100 mL), and extracted with EtOAc (3×50 mL). The combined organic extract was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by reverse phase column chromatography, eluting with a 0-60% gradient of CH3CN in 0.5% NH4HCO3 to give the desired product as a pale yellow solid (0.6 g, 21% yield). LCMS (ESI) m/z: 121.2 [M+H+].
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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